molecular formula C8H11BrN2O2 B2406992 methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1692557-69-9

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

Cat. No. B2406992
CAS RN: 1692557-69-9
M. Wt: 247.092
InChI Key: MTFJFAFQMRBBAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods include a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These compounds have shown selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting potential applications in cancer research (Huang et al., 2017).
  • The compound has been used in the development of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, indicating its role in the creation of diverse organic molecules, potentially for pharmacological applications (Khan et al., 2005).

Structural and Theoretical Investigations

  • Structural and spectral investigations of related pyrazole-4-carboxylic acid derivatives have contributed to the understanding of their chemical properties, paving the way for the utilization of such compounds in various scientific fields (Viveka et al., 2016).
  • Studies on the hydrogen-bonded chains and sheets in similar pyrazole derivatives have elucidated their molecular structures, which is crucial for their application in material science and molecular engineering (Portilla et al., 2007).

Application in Coordination Chemistry and Material Science

  • This compound has been instrumental in synthesizing coordination complexes and studying their crystalline structures, demonstrating its significance in coordination chemistry and potential applications in material science (Radi et al., 2015).
  • The compound is involved in synthesizing metal coordination polymers, which have varied structural diversities and properties, indicating its use in the field of polymer chemistry and material sciences (Cheng et al., 2017).

properties

IUPAC Name

methyl 4-bromo-2-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJFAFQMRBBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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